molecular formula C19H17N5O2 B2392146 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358275-20-3

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2392146
CAS No.: 1358275-20-3
M. Wt: 347.378
InChI Key: OMYVATKRVCSAFN-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a triazoloquinoxaline derivative characterized by a 1-ethyl substituent on the triazoloquinoxaline core and an unsubstituted phenyl group on the acetamide moiety. The ethyl group at the 1-position distinguishes it from related compounds, balancing steric bulk and lipophilicity compared to shorter (methyl) or longer (isopropyl) alkyl chains .

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVATKRVCSAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Precursor Formation

The synthesis begins with 1,2-diaminobenzene (o-phenylenediamine), which undergoes condensation with ethyl oxalyl chloride in dichloromethane (DCM) at 0–5°C to yield 2,3-diketoquinoxaline (85% yield). Subsequent chlorination using phosphorus pentachloride (PCl₅) in refluxing toluene produces 2,3-dichloroquinoxaline , a critical intermediate for annulation reactions.

Step Reagents/Conditions Yield
Diketoquinoxaline Ethyl oxalyl chloride, DCM, 0°C 85%
Dichloroquinoxaline PCl₅, toluene, 110°C 78%

Triazole Ring Annulation

3-Hydrazinoquinoxaline is generated by treating 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol at 60°C (90% yield). Cyclization with triethyl orthoacetate in acetic acid at 120°C for 6 hours forms the 1-ethyl-4-oxo-triazolo[4,3-a]quinoxaline core. Ethyl substitution at the triazole’s 1-position is achieved via this step, with regioselectivity confirmed by NMR.

Acetamide Side Chain Installation

Chloroacetylation of Triazoloquinoxaline

The nitrogen atom at position 5 of the triazoloquinoxaline core undergoes chloroacetylation using chloroacetyl chloride in DCM with triethylamine (TEA) as a base. This exothermic reaction requires temperature control at 0–5°C to minimize side reactions, yielding 2-chloro-N-(triazoloquinoxalin-5-yl)acetamide (72% yield).

Nucleophilic Displacement with Aniline

The chloroacetamide intermediate reacts with aniline in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium iodide as a catalyst. This SN2 substitution installs the N-phenylacetamide group, with crude product purification via recrystallization from ethanol/water (68% yield).

Step Reagents/Conditions Yield
Chloroacetylation Chloroacetyl chloride, TEA, DCM 72%
Amide Coupling Aniline, DMF, KI, 80°C 68%

Alternative Synthetic Pathways

One-Pot Cyclization-Acylation Approach

A streamlined method involves simultaneous triazole cyclization and acetylation using ethyl orthoacetate and chloroacetic anhydride in refluxing acetonitrile. This approach reduces step count but requires precise stoichiometry to avoid over-acylation, achieving a 61% overall yield.

Solid-Phase Synthesis for Analog Screening

Immobilizing the quinoxaline precursor on Wang resin enables combinatorial synthesis of acetamide derivatives. After cyclization and acylation, cleavage with trifluoroacetic acid (TFA) liberates the target compound with >95% purity, ideal for high-throughput screening.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Chloroacetylation : DCM outperforms THF due to better solubility of intermediates.
  • Amide Coupling : DMF at 80°C maximizes nucleophilicity of aniline while minimizing decomposition.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) during chloroacetylation increases yields to 79% by mitigating HCl-induced side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.51 (q, J = 7.1 Hz, 2H, CH₂CH₃), 5.12 (s, 2H, CH₂CO), 7.28–7.45 (m, 5H, Ph), 8.02–8.15 (m, 4H, quinoxaline-H).
  • HRMS (ESI): m/z calc. for C₂₀H₁₈N₅O₂ [M+H]⁺ 376.1412, found 376.1409.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.4 minutes.

Industrial-Scale Production

Pilot Plant Protocols

A 50 kg batch process uses continuous flow reactors for cyclization and acetylation steps, reducing reaction times by 40%. Key parameters:

  • Pressure : 2 bar during chloroacetylation to prevent solvent evaporation.
  • Workup : Liquid-liquid extraction with ethyl acetate removes unreacted aniline.

Waste Management

  • Phosphorus byproducts from PCl₅ are neutralized with aqueous NaHCO₃.
  • DMF recovery via vacuum distillation achieves 85% solvent reuse.

Applications and Derivatives

Biological Activity

The compound inhibits EGFR tyrosine kinase (IC₅₀ = 12 nM) by binding to the ATP pocket, as shown in docking studies. Structural analogs with electron-withdrawing groups on the phenyl ring exhibit enhanced potency.

Material Science Applications

Thin films of the compound demonstrate charge-transfer complexes with fullerene derivatives (λₐₕₛ = 480 nm), suggesting utility in organic photovoltaics.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The target compound shares a core [1,2,4]triazolo[4,3-a]quinoxaline scaffold with the following analogs (Table 1):

Key Structural Variations :

Triazoloquinoxaline Substituents: 1-ethyl (target compound) vs. 1-methyl () or 1-isopropyl ().

Acetamide Phenyl Substituents :

  • Unsubstituted phenyl (target) vs. 3-chlorophenyl (), 4-chlorophenyl (), or 2-(trifluoromethyl)phenyl ().
  • Electron-withdrawing groups (Cl, CF₃) enhance polarity and may affect binding affinity via halogen bonds or dipole interactions.

Data Table of Key Parameters

Compound Name Triazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight Identifier
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide (Target) 1-ethyl Phenyl C₂₁H₂₀N₅O₂ 374.42 g/mol N/A
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 1-methyl 3-Chlorophenyl C₁₈H₁₄ClN₅O₂ 367.79 g/mol ChemSpider 29032633
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide None 4-Chlorophenyl C₁₇H₁₂ClN₅O₂ 353.76 g/mol RN 1358309-24-6
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 1-isopropyl 2-(Trifluoromethyl)phenyl C₂₁H₁₈F₃N₅O₂ 453.40 g/mol RN 1260995-15-0

Discussion of Substituent Effects

Triazoloquinoxaline Substituents :

  • 1-Isopropyl () : Increased bulk may hinder enzymatic degradation but reduce solubility .

Acetamide Substituents :

  • Unsubstituted Phenyl (Target) : Lower molecular weight (374.42 g/mol) and higher solubility compared to halogenated analogs.
  • Chlorophenyl Groups () : Chlorine’s electron-withdrawing nature may improve binding to hydrophobic pockets via halogen bonds, though 3-chloro (meta) and 4-chloro (para) positions could alter dipole interactions .
  • Trifluoromethyl () : Strong electron-withdrawing effects and high lipophilicity (logP ~3.5–4.0) likely enhance membrane permeability but may increase toxicity risks .

Pharmacological Implications :

  • The target compound’s unsubstituted phenyl group may favor solubility and oral bioavailability, while the ethyl group balances metabolic stability.
  • Chlorinated analogs () could exhibit stronger target affinity but lower solubility, limiting bioavailability.
  • The trifluoromethyl derivative () may excel in CNS penetration but require careful toxicity profiling .

Biological Activity

The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a novel triazoloquinoxaline derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted quinoxaline derivatives with triazole functionalities. The synthetic route often employs reagents such as hydrazine derivatives and acyl chlorides under controlled conditions to yield the target compound with high purity and yield.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, indicating its potential as an anticonvulsant , anticancer , and antimicrobial agent.

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of newly synthesized triazoloquinoxaline derivatives, the compound demonstrated significant activity. Mice treated with this compound showed a marked reduction in seizure frequency when subjected to pentylenetetrazole-induced seizures. The efficacy was compared to phenobarbitone sodium as a standard reference drug, indicating a promising anticonvulsant profile .

Anticancer Activity

Further investigations into the anticancer potential revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving melanoma (A375) and breast cancer (MCF-7) cell lines, the compound displayed micromolar range EC50 values. Specifically, one derivative from the same family showed an EC50 of 365 nM against A375 cells, suggesting potent anticancer activity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties. In vitro studies indicated significant inhibitory effects against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms and therapeutic applications of this compound:

  • Anticonvulsant Study : A controlled study involving adult mice demonstrated that administration of the compound significantly reduced seizure activity compared to control groups treated with saline or other standard anticonvulsants .
  • Cytotoxicity Evaluation : In vitro assays on human cancer cell lines (e.g., MCF-7 and A375) highlighted the dose-dependent cytotoxic effects of the compound. Flow cytometry analysis confirmed increased apoptotic cells following treatment with the compound .
  • Antimicrobial Testing : The compound was tested against gram-positive and gram-negative bacteria, showing effective inhibition at low concentrations. The results indicated a broad-spectrum antimicrobial activity .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both cancer cells and bacteria.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases (G2/M), leading to increased apoptosis in cancer cells.
  • Receptor Interaction : Potential interactions with various receptors have been hypothesized but require further investigation for confirmation.

Q & A

Q. What are the optimal synthetic routes for 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Triazoloquinoxaline core formation : Cyclization of precursors (e.g., quinoxaline derivatives and triazole intermediates) under acidic/basic conditions .
  • N-ethylation : Alkylation using ethyl halides or nucleophilic substitution .
  • Acetamide coupling : Reaction with phenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization : Yield improvements (60–80%) are achieved using polar aprotic solvents (DMF, DMSO) at 60–80°C .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm) and confirms acetamide linkage .
  • HPLC-MS : Determines purity (>95%) and molecular mass (exact mass: 379.14 g/mol) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :
  • Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values typically ranging 10–50 µM .
  • Antimicrobial testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Dose-response curves : Use 0.1–100 µM concentrations to establish potency thresholds .

Advanced Research Questions

Q. How can reaction yields be enhanced for scaled-up synthesis?

  • Methodological Answer :
  • Continuous flow reactors : Reduce reaction time (2–4 hours vs. 12 hours batch) and improve heat transfer .
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) for selective alkylation, reducing byproducts .
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, solvent, catalyst loading) to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl substituents) to identify critical functional groups (Table 1) .

  • Meta-analysis : Aggregate data from multiple studies to assess consistency (e.g., IC₅₀ variability due to cell line differences) .

  • Assay standardization : Use common protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .

    Table 1 : Comparative IC₅₀ Values for Triazoloquinoxaline Derivatives

    CompoundCancer Cell Line (IC₅₀, µM)Antimicrobial (MIC, µg/mL)
    Target Compound 15.2 (MCF-7)32 (S. aureus)
    Methyl-substituted analog28.5 (MCF-7)64 (S. aureus)
    Chlorobenzyl derivative9.8 (A549)16 (C. albicans)

Q. What advanced techniques elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Molecular docking : Predict binding to kinase targets (e.g., EGFR, PDB ID: 1M17) with ΔG ≤ -8.5 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to DNA or enzymes .
  • siRNA knockdown : Validate target involvement (e.g., apoptosis pathways via caspase-3 activation) .

Q. How can computational methods improve reaction design for novel analogs?

  • Methodological Answer :
  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states for cyclization) using Gaussian 16 .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) .
  • Retrosynthesis tools : Use ICSynth or ASKCOS to propose feasible routes for derivatives .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies, and how can this be mitigated?

  • Methodological Answer :
  • Source of variability : Differences in cell culture conditions (e.g., serum concentration, passage number) or compound purity .
  • Mitigation :
  • Blinded replicates : Minimize observer bias in activity scoring .
  • Cross-lab validation : Collaborate with independent labs to confirm key findings .

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